![molecular formula C14H27NO4 B15214379 8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol CAS No. 88911-43-7](/img/structure/B15214379.png)
8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol is a chemical compound that belongs to the class of isoxazoles This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-(dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol typically involves the formation of the isoxazole ring followed by the introduction of the dimethoxymethyl group and the octan-1-ol chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(5-(dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Octanol: A fatty alcohol with a similar octan-1-ol chain but lacking the isoxazole ring and dimethoxymethyl group.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
8-(5-(Dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the isoxazole ring, dimethoxymethyl group, and octan-1-ol chain gives it distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 8-(5-(dimethoxymethyl)-4,5-dihydroisoxazol-3-yl)octan-1-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88911-43-7 |
|---|---|
Molecular Formula |
C14H27NO4 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
8-[5-(dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol |
InChI |
InChI=1S/C14H27NO4/c1-17-14(18-2)13-11-12(15-19-13)9-7-5-3-4-6-8-10-16/h13-14,16H,3-11H2,1-2H3 |
InChI Key |
HFKFKTOOMBZAQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CC(=NO1)CCCCCCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
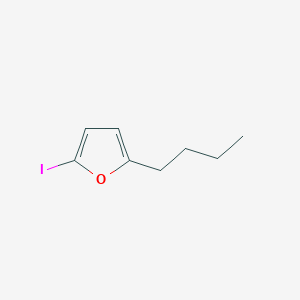
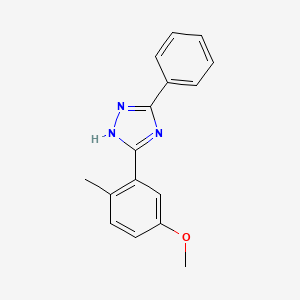
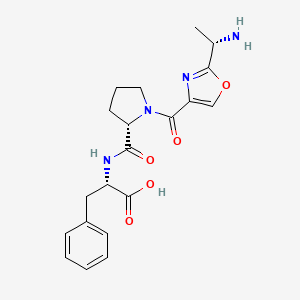
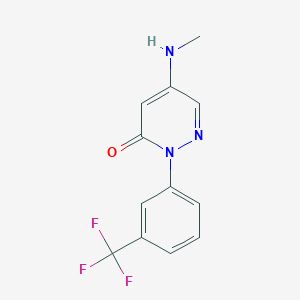
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
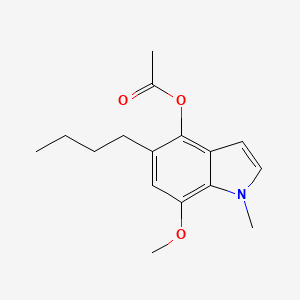
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
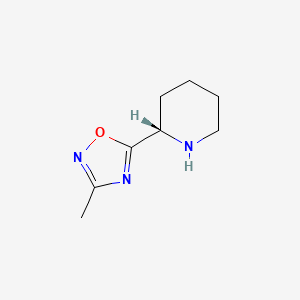
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

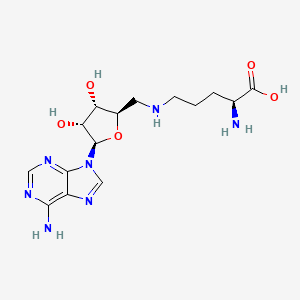
![1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one](/img/structure/B15214376.png)
